1-(3-Chloro-2,4-difluorophenyl)ethan-1-one
Description
Halogen-Substituted Positional Isomers
Functional Group Isomerism
While the ketone group is fixed at position 1, alternative functional groups (e.g., aldehydes, carboxylic acids) would constitute functional isomers, which are not observed in this case.
Impact of Substituent Positionality
- Electronic effects : Fluorine’s electronegativity alters ring electron density, influencing reactivity.
- Steric effects : The 2,4-difluoro substitution minimizes steric hindrance compared to ortho-difluoro configurations.
- Crystallinity : Substituent arrangement affects melting points (e.g., 32°C for 2-Chloro-3',4'-difluoroacetophenone vs. 31–32°C for the title compound).
Properties
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZGJHYBNZBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product formation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystall
Biological Activity
1-(3-Chloro-2,4-difluorophenyl)ethan-1-one, also known as 2-Chloro-2',4'-difluoroacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: this compound
- Molecular Weight: 190.57 g/mol
- CAS Number: 51336-94-8
-
Chemical Structure:
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against various Candida species. The compound has shown promising results in inhibiting the growth of Candida albicans and other related fungi.
Table 1: Antifungal Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.020 µg/mL |
| Control (Fluconazole) | Candida albicans | 0.023 µg/mL |
| Other derivatives | Various | Ranging from 0.00035 to 0.210 µg/mL |
The compound's efficacy is comparable to that of fluconazole, a common antifungal medication, suggesting its potential as a therapeutic agent against fungal infections .
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have indicated that the presence of halogen substituents significantly enhances the biological activity of phenyl derivatives. Specifically, the combination of chlorine and fluorine atoms at specific positions on the phenyl ring appears to optimize antifungal potency.
Table 2: SAR Insights
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 3 | Chlorine | Increased potency |
| 4 | Fluorine | Enhanced activity |
| Combination | Cl/F | Synergistic effect |
The introduction of electron-withdrawing groups like fluorine at the para position has been shown to improve binding affinity to target enzymes involved in fungal metabolism, thereby increasing efficacy against Candida species .
Study on Antifungal Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of this compound and tested their antifungal activities. The study revealed that modifications in the aryl group significantly affected the MIC values against Candida albicans. For instance, compounds with multiple fluorine substitutions demonstrated lower MIC values compared to their chlorinated counterparts .
Enzyme Interaction Studies
Further investigations into enzyme interactions have shown that this compound can inhibit key enzymes involved in fungal cell wall synthesis. The inhibition was measured using electrophysiological methods, confirming that halogenated derivatives exhibit a higher degree of inhibition than non-halogenated variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
